4-Chloro-2-ethyl-3-fluorobenzoic acid
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Overview
Description
4-Chloro-2-ethyl-3-fluorobenzoic acid is an organic compound belonging to the class of halogenated benzoic acids. It is characterized by the presence of chlorine, ethyl, and fluorine substituents on the benzene ring. This compound has a molecular formula of C9H8ClFO2 and a molecular weight of 202.61 g/mol . It is a white to light yellow crystalline powder and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethyl-3-fluorobenzoic acid typically involves the halogenation and fluorination of benzoic acid derivatives. One common method is the reaction of 4-chloro-2-ethylbenzoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethyl-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and alkanes.
Scientific Research Applications
4-Chloro-2-ethyl-3-fluorobenzoic acid is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-3-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of the chlorine, ethyl, and fluorine groups allows it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 4-Chloro-2-fluorobenzoic acid
- 4-Chloro-3-fluorobenzoic acid
- 2-Fluoro-4-chlorobenzoic acid
Comparison: 4-Chloro-2-ethyl-3-fluorobenzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to 4-Chloro-2-fluorobenzoic acid, the ethyl group provides additional steric hindrance, potentially affecting its binding affinity to molecular targets .
Properties
Molecular Formula |
C9H8ClFO2 |
---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
4-chloro-2-ethyl-3-fluorobenzoic acid |
InChI |
InChI=1S/C9H8ClFO2/c1-2-5-6(9(12)13)3-4-7(10)8(5)11/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
YNGHBONYIYZBRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1F)Cl)C(=O)O |
Origin of Product |
United States |
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